molecular formula C20H7Br6NO5 B3026467 Inhibitor 6e (PRMT1 inhibitor 6e) CAS No. 1025948-98-4

Inhibitor 6e (PRMT1 inhibitor 6e)

Cat. No.: B3026467
CAS No.: 1025948-98-4
M. Wt: 820.7 g/mol
InChI Key: PSILLVDSFALROT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Inhibitor 6e involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various substituents. The key steps include:

Industrial Production Methods: Industrial production of Inhibitor 6e follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Biological Activity

Inhibitor 6e, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has garnered attention in recent research due to its significant biological activity and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Inhibitor 6e, including its mechanisms of action, efficacy in various cancer models, and implications for future research.

Overview of PRMT1 and Its Role in Cancer

PRMT1 is a type I protein arginine methyltransferase responsible for the majority of arginine methylation in proteins. This post-translational modification plays critical roles in various cellular processes, including transcription regulation, RNA metabolism, and DNA damage repair. Elevated levels of PRMT1 have been associated with several cancers, such as melanoma, pancreatic cancer, and multiple myeloma (MM), indicating its potential as a therapeutic target .

Inhibitor 6e functions by selectively targeting PRMT1, leading to the following biological effects:

  • Inhibition of Tumor Growth : Studies have shown that PRMT1 inhibition can significantly reduce tumor growth in various cancer models. For instance, genetic or pharmacological inhibition of PRMT1 has been demonstrated to impair MM cell growth and induce cell cycle arrest .
  • Activation of Antitumor Immunity : The inhibition of PRMT1 leads to the activation of the interferon pathway. This is achieved by increasing the expression of endogenous retroviral elements and double-stranded RNA, which enhances antitumor immunity by promoting CD8+ T cell activity .
  • Disruption of RNA Metabolism : Inhibitor 6e has been shown to perturb RNA metabolism and induce DNA damage through R-loop accumulation, which can compromise cellular integrity over time .

Efficacy Data

The efficacy of Inhibitor 6e has been evaluated through various assays measuring its inhibitory potency against PRMT1. Below is a summary table detailing the IC50 values for Inhibitor 6e compared to other known PRMT1 inhibitors.

CompoundIC50 (µM)Remarks
Inhibitor 6e0.29 ± 0.01Highly potent against PRMT1
AMI-13.0 ± 1.1Less potent; disrupts PRMT1-PXR interaction
MS0230.44 ± 0.03Effective but less selective
WCJ-3942.41 ± 0.18Potential lead compound for further studies

Case Study 1: Melanoma Models

In a study involving melanoma models, the administration of Inhibitor 6e led to a significant increase in intratumoral CD8+ T cells and enhanced expression of interferon-gamma (IFN-γ). This suggests that PRMT1 inhibition not only suppresses tumor growth but also enhances the effectiveness of immune checkpoint therapies .

Case Study 2: Multiple Myeloma

Research has indicated that high expression levels of PRMT1 correlate with poor survival outcomes in patients with multiple myeloma. Treatment with Inhibitor 6e resulted in decreased viability of primary myeloma cells and significant tumor burden reduction in xenograft models .

Future Directions

The promising results associated with Inhibitor 6e emphasize the need for further research into its mechanisms and potential applications in clinical settings. Future studies should focus on:

  • Combination Therapies : Investigating the synergistic effects of Inhibitor 6e with existing immunotherapies or chemotherapeutic agents.
  • Long-term Efficacy : Evaluating the long-term effects and safety profile of Inhibitor 6e in preclinical models.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by PRMT1 inhibition to identify additional therapeutic targets.

Properties

IUPAC Name

4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILLVDSFALROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H7Br6NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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